molecular formula C10H10N2O3 B14847497 Methyl 6-oxo-5,6,7,8-tetrahydroquinazoline-2-carboxylate

Methyl 6-oxo-5,6,7,8-tetrahydroquinazoline-2-carboxylate

Katalognummer: B14847497
Molekulargewicht: 206.20 g/mol
InChI-Schlüssel: PFHMLCNWVZWMDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline derivatives, including methyl 6-oxo-5,6,7,8-tetrahydroquinazoline-2-carboxylate, typically involves the condensation of anthranilic acid derivatives with various reagents. One common method involves refluxing a mixture of anthranilic acid with acetic anhydride in acetic acid to form benzoxazinone intermediates, which can then be further reacted to form the desired quinazoline derivative .

Industrial Production Methods

Industrial production methods for quinazoline derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 6-oxo-5,6,7,8-tetrahydroquinazoline-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield quinazoline N-oxides, while reduction reactions produce dihydroquinazoline derivatives .

Wirkmechanismus

The mechanism of action of methyl 6-oxo-5,6,7,8-tetrahydroquinazoline-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to methyl 6-oxo-5,6,7,8-tetrahydroquinazoline-2-carboxylate include other quinazoline derivatives, such as:

Uniqueness

This compound is unique due to its specific molecular structure, which allows it to interact with a wide range of biological targets. This makes it a valuable compound for scientific research and potential therapeutic applications .

Eigenschaften

Molekularformel

C10H10N2O3

Molekulargewicht

206.20 g/mol

IUPAC-Name

methyl 6-oxo-7,8-dihydro-5H-quinazoline-2-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-15-10(14)9-11-5-6-4-7(13)2-3-8(6)12-9/h5H,2-4H2,1H3

InChI-Schlüssel

PFHMLCNWVZWMDT-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=NC=C2CC(=O)CCC2=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.